molecular formula C16H24F6N3PRu B12349774 (2,3,4,5,5-Pentamethylcyclopenta-1,3-dien-1-yl)rutheniumylium tris(acetonitrile) hexafluorophosphate

(2,3,4,5,5-Pentamethylcyclopenta-1,3-dien-1-yl)rutheniumylium tris(acetonitrile) hexafluorophosphate

Cat. No.: B12349774
M. Wt: 504.4 g/mol
InChI Key: SBJGDDVJLVBLAW-UHFFFAOYSA-N
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Description

Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate is an organoruthenium compound widely used as a homogeneous catalyst in organic synthesis. This compound is known for its ability to facilitate various chemical reactions, including hydrosilylation of alkynes, cyclotrimerization of alkynes, cycloaddition reactions, and the formation of carbon-carbon or carbon-heteroatom bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate typically involves the reaction of pentamethylcyclopentadienylruthenium(II) chloride with acetonitrile in the presence of a suitable base, followed by the addition of hexafluorophosphoric acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production also emphasizes safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkynes, silanes, and various organic solvents. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions include α-vinylsilanes from hydrosilylation, substituted benzene derivatives from cyclotrimerization, and various cyclic compounds from cycloaddition reactions .

Mechanism of Action

The mechanism of action of Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate involves its ability to coordinate with other molecules and facilitate the transfer of electrons. This coordination enables the formation of new chemical bonds, making it an effective catalyst in various reactions. The compound’s molecular targets and pathways include unsaturated carbon-carbon bonds and other reactive intermediates in organic synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H24F6N3PRu

Molecular Weight

504.4 g/mol

IUPAC Name

acetonitrile;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate

InChI

InChI=1S/C10H15.3C2H3N.F6P.Ru/c1-7-6-10(4,5)9(3)8(7)2;3*1-2-3;1-7(2,3,4,5)6;/h1-5H3;3*1H3;;/q-1;;;;-1;+2

InChI Key

SBJGDDVJLVBLAW-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC#N.CC#N.CC1=[C-]C(C(=C1C)C)(C)C.F[P-](F)(F)(F)(F)F.[Ru+2]

Origin of Product

United States

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